![molecular formula C10H9BrF3NO B1319494 N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide CAS No. 215797-81-2](/img/structure/B1319494.png)
N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide
概要
説明
N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound consists of a bromophenyl group attached to an ethyl chain, which is further connected to a trifluoroacetamide moiety. The presence of bromine and trifluoromethyl groups imparts distinct chemical reactivity and stability to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide typically involves a multi-step process. One common method starts with the bromination of phenylethylamine to obtain 3-bromophenylethylamine. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
化学反応の分析
Types of Reactions
N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
科学的研究の応用
N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide: Similar structure but with the bromine atom in the para position.
N-[2-(3-chlorophenyl)ethyl]-2,2,2-trifluoroacetamide: Chlorine instead of bromine.
N-[2-(3-bromophenyl)ethyl]-2,2,2-difluoroacetamide: Two fluorine atoms instead of three.
Uniqueness
N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide is unique due to the specific positioning of the bromine atom and the trifluoromethyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-8-3-1-2-7(6-8)4-5-15-9(16)10(12,13)14/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIFBPZGCDVMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593559 | |
| Record name | N-[2-(3-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215797-81-2 | |
| Record name | N-[2-(3-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
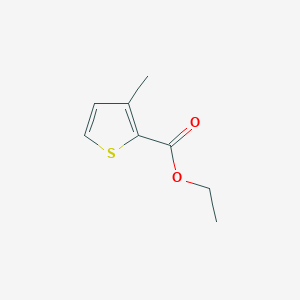
![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)
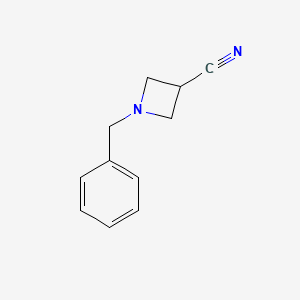
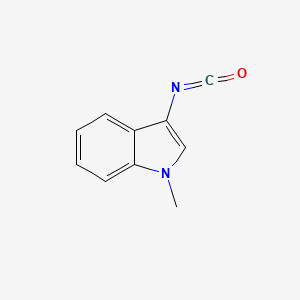
![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)
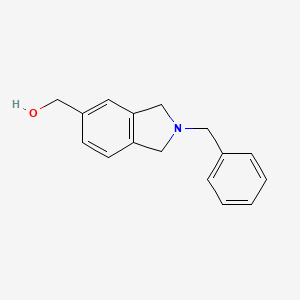

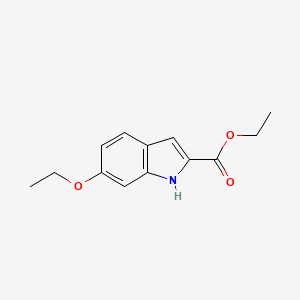
![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)
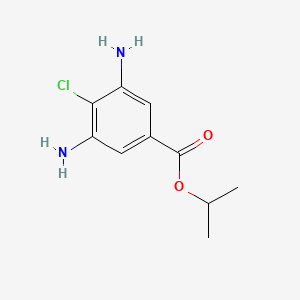
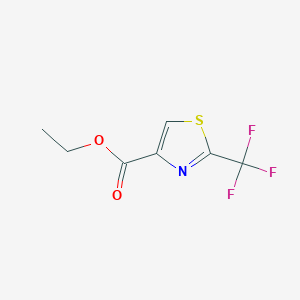

![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)
